N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused oxazole and pyridine ring system, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under dehydrative conditions using reagents such as phosphorus oxychloride or polyphosphoric acid . This reaction forms the oxazole ring, which is then fused with the pyridine ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives: These compounds share a similar oxazole-pyridine core and exhibit comparable biological activities.
1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives: Known for their anticancer properties, these compounds also feature a fused heterocyclic system.
Uniqueness
N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C15H11Cl2N3O2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-7-5-10(13-8(2)20-22-15(13)18-7)14(21)19-9-3-4-11(16)12(17)6-9/h3-6H,1-2H3,(H,19,21) |
InChI Key |
KDZSAWCNWFPBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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